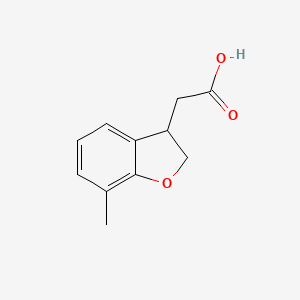

7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid

CAS No.:

Cat. No.: VC15740750

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O3 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 2-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-7-3-2-4-9-8(5-10(12)13)6-14-11(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | RMDCVWSUDLDRTF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(CO2)CC(=O)O |

Introduction

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid is a specialty chemical compound with the CAS number 1248462-73-8. Its molecular formula is C11H12O3, indicating it contains eleven carbon atoms, twelve hydrogen atoms, and three oxygen atoms . This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis and Preparation

While specific synthesis methods for 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid are not detailed in the available literature, related benzofuran derivatives are often synthesized through reactions involving lithiation and carboxylation. For instance, carboxylation at the 7-position of 2,3-dihydrobenzofuran can be achieved using n-butyllithium (n-BuLi) in TEMED/hexane .

Biological and Chemical Applications

Although specific applications of 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid are not widely documented, benzofuran derivatives are known for their potential in pharmaceuticals and as intermediates in organic synthesis. They can exhibit various biological activities, including anticancer and insecticidal properties, depending on their structural modifications .

Research Findings and Future Directions

Research on benzofuran derivatives highlights their potential as therapeutic agents. For example, substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives have shown promise as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), with IC50 values indicating their potency . Future studies could explore the biological activities of 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid and its potential applications in drug development or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume